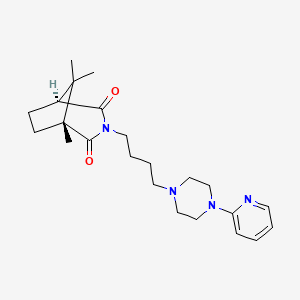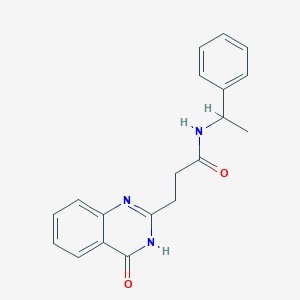
tanshinone IIA sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tanshinone IIA sulfonate typically involves the sulfonation of tanshinone IIA. One common method is the reaction of tanshinone IIA with sulfur trioxide in the presence of a suitable solvent, such as chloroform, n-butanol, methanol, and water. The reaction conditions often include the addition of 0.5% saturated ammonium acetate aqueous solution to suppress emulsification and enhance sample loading capacity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. High-speed counter-current chromatography is often employed for the separation and purification of the compound. This method ensures high purity and yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Tanshinone IIA sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified pharmacological activities .
Aplicaciones Científicas De Investigación
Tanshinone IIA sulfonate has a wide range of scientific research applications:
Chemistry:
- Used as a model compound for studying sulfonation reactions and their mechanisms.
Biology:
- Investigated for its role in modulating biological pathways and cellular functions.
Medicine:
- Widely used in the treatment of cardiovascular diseases, particularly for its anti-myocardial ischemia and hypoxia effects. It inhibits angiotensin, reduces myocardial remodeling, and improves clinical symptoms of angina pectoris .
- Employed as adjunctive therapy for pulmonary heart disease, showing better therapeutic efficacy when combined with conventional Western medicine .
Industry:
Mecanismo De Acción
Tanshinone IIA sulfonate exerts its effects through multiple molecular targets and pathways:
Cardioprotective Effects: It inhibits angiotensin, reduces myocardial remodeling, and improves clinical symptoms of angina pectoris.
Anti-inflammatory and Antioxidant Effects: It modulates signaling pathways such as TLR/NF-κB and MAPKs/NF-κB, leading to reduced production of pro-inflammatory cytokines and enhanced antioxidant enzyme activities.
Neuroprotective Effects: It activates the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which controls the expression of genes with cytoprotective effects.
Comparación Con Compuestos Similares
Tanshinone IIA sulfonate is unique due to its water solubility and potent pharmacological properties. Similar compounds include:
Tanshinone I: Another major component of Salvia miltiorrhiza with similar pharmacological activities but less water solubility.
Cryptotanshinone: Known for its anti-inflammatory and anticancer properties, but with different molecular targets and pathways.
Propiedades
Fórmula molecular |
C19H17O6S- |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-2-sulfonate |
InChI |
InChI=1S/C19H18O6S/c1-9-13-15(20)16(21)14-10-5-4-8-19(2,3)12(10)7-6-11(14)17(13)25-18(9)26(22,23)24/h6-7H,4-5,8H2,1-3H3,(H,22,23,24)/p-1 |
Clave InChI |
UJCACMLMPLLRGW-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B10779199.png)
![3-(Naphthalen-1-Ylmethyl)-1-(Piperidin-4-Ylmethyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B10779204.png)

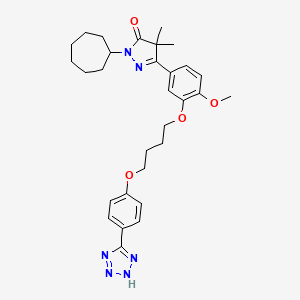
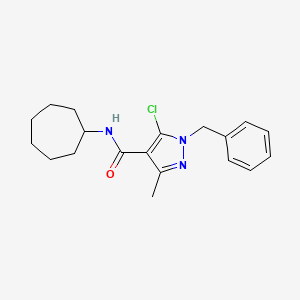

![5,7-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10779226.png)
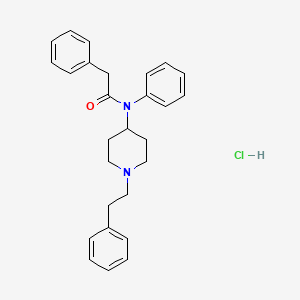
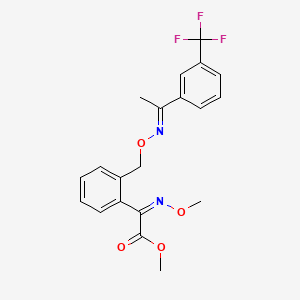
![N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine](/img/structure/B10779258.png)
